N-Cyclohexyl-N-ethyl-2-fluoropyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohexyl-N-ethyl-2-fluoropyridin-4-amine is a fluorinated pyridine derivative with the molecular formula C13H19FN2 and a molecular weight of 222.3 g/mol . This compound is of interest due to its unique chemical properties, which are influenced by the presence of both a fluorine atom and a cyclohexyl group attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom into the pyridine ring . The cyclohexyl and ethyl groups can be introduced through nucleophilic substitution reactions using appropriate alkylating agents under basic conditions.
Industrial Production Methods
Industrial production of N-Cyclohexyl-N-ethyl-2-fluoropyridin-4-amine may involve large-scale fluorination reactions followed by alkylation steps. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-N-ethyl-2-fluoropyridin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of N-Cyclohexyl-N-ethyl-2-pyridone derivatives.
Reduction: Formation of N-Cyclohexyl-N-ethyl-2-aminopyridine derivatives.
Substitution: Formation of N-Cyclohexyl-N-ethyl-2-substituted pyridine derivatives.
Scientific Research Applications
N-Cyclohexyl-N-ethyl-2-fluoropyridin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-N-ethyl-2-fluoropyridin-4-amine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The cyclohexyl and ethyl groups contribute to the compound’s binding affinity and selectivity towards specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- N-Cyclohexyl-N-ethyl-2-chloropyridin-4-amine
- N-Cyclohexyl-N-ethyl-2-bromopyridin-4-amine
- N-Cyclohexyl-N-ethyl-2-iodopyridin-4-amine
Uniqueness
N-Cyclohexyl-N-ethyl-2-fluoropyridin-4-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. The fluorine atom’s strong electron-withdrawing effect reduces the basicity of the pyridine ring, making the compound less reactive and more stable under various conditions .
Properties
Molecular Formula |
C13H19FN2 |
---|---|
Molecular Weight |
222.30 g/mol |
IUPAC Name |
N-cyclohexyl-N-ethyl-2-fluoropyridin-4-amine |
InChI |
InChI=1S/C13H19FN2/c1-2-16(11-6-4-3-5-7-11)12-8-9-15-13(14)10-12/h8-11H,2-7H2,1H3 |
InChI Key |
ORNJLGKTVKEOCL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCCCC1)C2=CC(=NC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.